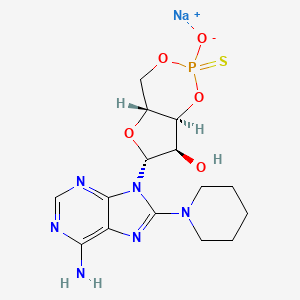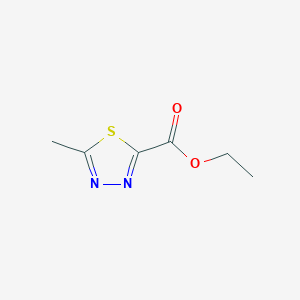
1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine
Descripción general
Descripción
1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine is a type of heterocyclic compound . It is used to enhance the catalytic activity of 4-(dialkylamino)pyridines for acetylation by conformational fixation .
Molecular Structure Analysis
Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring . Six isomeric naphthyridines exist currently .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine include a melting point of 155-158 °C and a density of 1.068±0.06 g/cm3 . It should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación
Anticancer Properties
1,6-Naphthyridines, which include “1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine”, are known to have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities . Specifically, a thorough study of the anticancer activity of 1,6-naphthyridines on different cancer cell lines has been conducted .
Anti-HIV Properties
As mentioned above, 1,6-naphthyridines are also known to have anti-HIV properties . This suggests that “1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine” could potentially be used in the development of new treatments for HIV.
Anti-Microbial Properties
The anti-microbial properties of 1,6-naphthyridines suggest that “1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine” could be used in the development of new antimicrobial agents .
Analgesic Properties
1,6-Naphthyridines are also known to have analgesic properties . This suggests that “1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine” could potentially be used in the development of new pain relief medications.
Anti-Inflammatory Properties
The anti-inflammatory properties of 1,6-naphthyridines suggest that “1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine” could be used in the development of new anti-inflammatory drugs .
Anti-Oxidant Properties
1,6-Naphthyridines are also known to have anti-oxidant properties . This suggests that “1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine” could potentially be used in the development of new antioxidant supplements.
Enhancing Catalytic Activity
“1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine” is used to enhance the catalytic activity of 4- (dialkylamino)pyridines for acetylation by conformational fixation .
Synthetic Preparation of Quinolizidinone Carboxylic Acid Selective M1 Allosteric Modulators
“1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine” is used in the synthetic preparation of quinolizidinone carboxylic acid selective M1 allosteric modulators .
Propiedades
IUPAC Name |
1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJYWOLHBXVMFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CC(=C2NC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-1,6-naphthyridin-8-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)cyclohexane-1-carboxylic acid](/img/structure/B1451374.png)


![1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine](/img/structure/B1451378.png)






![N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-YL]-1-phenylmethanamine](/img/structure/B1451391.png)


